molecular formula C18H22N2 B8420926 N-[8-(naphthalen-2-ylmethyl)-8-azabicyclo[3.2.1]oct-3-yl]amine

N-[8-(naphthalen-2-ylmethyl)-8-azabicyclo[3.2.1]oct-3-yl]amine

Cat. No. B8420926
M. Wt: 266.4 g/mol
InChI Key: RTPHJBUURXVUQW-UHFFFAOYSA-N
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Patent
US07423030B2

Procedure details

4 g (12.9 mmol) of N-[8-(naphthalen-2-ylmethyl)-8-azabicyclo[3.2.1]oct-3-yl]acetamide are poured into 13 mL of 5N hydrochloric acid. The mixture is refluxed for 4 hours and then cooled in an ice bath, basified with 35% sodium hydroxide and extracted three times with ethyl acetate. The combined extracts are washed with water and with brine, dried over anhydrous sodium sulfate and then evaporated under reduced pressure. 3.2 g of oily product are obtained (94% yield).
Name
N-[8-(naphthalen-2-ylmethyl)-8-azabicyclo[3.2.1]oct-3-yl]acetamide
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][N:12]1[CH:17]2[CH2:18][CH2:19][CH:13]1[CH2:14][CH:15]([NH:20]C(=O)C)[CH2:16]2.Cl.[OH-].[Na+]>>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][N:12]1[CH:13]2[CH2:19][CH2:18][CH:17]1[CH2:16][CH:15]([NH2:20])[CH2:14]2 |f:2.3|

Inputs

Step One
Name
N-[8-(naphthalen-2-ylmethyl)-8-azabicyclo[3.2.1]oct-3-yl]acetamide
Quantity
4 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)CN1C2CC(CC1CC2)NC(C)=O
Name
Quantity
13 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
WASH
Type
WASH
Details
The combined extracts are washed with water and with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)CN1C2CC(CC1CC2)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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